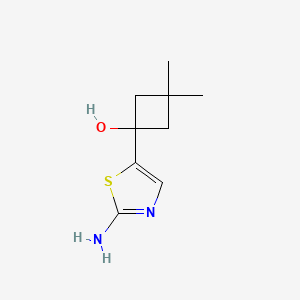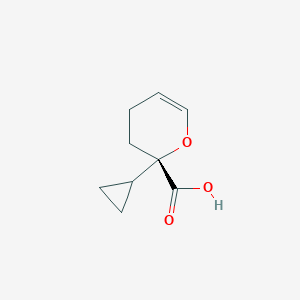
4-Hydroxy-3,5-diisopropylbenzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxy-3,5-diisopropylbenzonitrile is an organic compound with the molecular formula C13H17NO It is a derivative of benzonitrile, characterized by the presence of hydroxy and isopropyl groups on the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-3,5-diisopropylbenzonitrile typically involves the nitration of a suitable precursor followed by hydrolysis. One common method involves the reaction of 3,5-diisopropylphenol with cyanogen bromide in the presence of a base to yield the desired nitrile compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs .
Analyse Chemischer Reaktionen
Types of Reactions
4-Hydroxy-3,5-diisopropylbenzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Reagents like alkyl halides in the presence of a base can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 4-oxo-3,5-diisopropylbenzonitrile.
Reduction: Formation of 4-hydroxy-3,5-diisopropylbenzylamine.
Substitution: Formation of various substituted derivatives depending on the reagent used
Wissenschaftliche Forschungsanwendungen
4-Hydroxy-3,5-diisopropylbenzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including antioxidant activity.
Industry: Used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 4-Hydroxy-3,5-diisopropylbenzonitrile involves its interaction with molecular targets such as enzymes and receptors. The hydroxy group can form hydrogen bonds, while the nitrile group can participate in various chemical interactions. These interactions can modulate the activity of enzymes and affect biological pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Hydroxy-3,5-dimethylbenzonitrile
- 4-Hydroxy-3,5-di-tert-butylbenzonitrile
Uniqueness
4-Hydroxy-3,5-diisopropylbenzonitrile is unique due to the presence of isopropyl groups, which can influence its chemical reactivity and physical properties. Compared to similar compounds, it may exhibit different solubility, stability, and biological activity .
Eigenschaften
Molekularformel |
C13H17NO |
|---|---|
Molekulargewicht |
203.28 g/mol |
IUPAC-Name |
4-hydroxy-3,5-di(propan-2-yl)benzonitrile |
InChI |
InChI=1S/C13H17NO/c1-8(2)11-5-10(7-14)6-12(9(3)4)13(11)15/h5-6,8-9,15H,1-4H3 |
InChI-Schlüssel |
FVOUUJRIRBYIOB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC(=CC(=C1O)C(C)C)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-amino-1-[(3S)-3-[methyl(propan-2-yl)amino]pyrrolidin-1-yl]propan-1-one](/img/structure/B13082981.png)


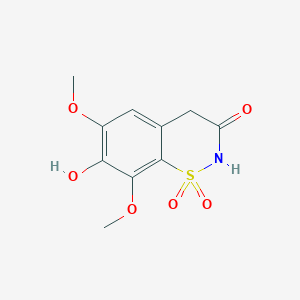

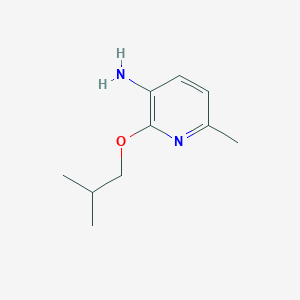
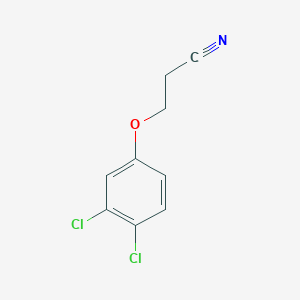


![(E,6R)-6-[(3R,8S,10S,12S,13R,14S,17R)-12-acetyloxy-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,8,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid](/img/structure/B13083009.png)
